1-Hydroxypyrenebeta-D-GlucuronideMethylEster
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Overview
Description
1-Hydroxypyrenebeta-D-GlucuronideMethylEster is a derivative of 1-Hydroxypyrene, a metabolite of Pyrene, which is a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants . This compound is significant in the field of environmental science as its detection aids in assessing PAH exposure .
Preparation Methods
The synthesis of 1-Hydroxypyrenebeta-D-GlucuronideMethylEster involves several steps. The primary synthetic route includes the glucuronidation of 1-Hydroxypyrene followed by methylation. The reaction conditions typically involve the use of glucuronic acid derivatives and methylating agents under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Chemical Reactions Analysis
1-Hydroxypyrenebeta-D-GlucuronideMethylEster undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-Hydroxypyrenebeta-D-GlucuronideMethylEster has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies related to PAH metabolism and its effects on living organisms.
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health impacts.
Industry: It is employed in the development of environmental monitoring tools to detect PAH exposure
Mechanism of Action
The mechanism of action of 1-Hydroxypyrenebeta-D-GlucuronideMethylEster involves its role as a metabolite in the glucuronidation pathway. This process helps in the detoxification of PAHs by making them more water-soluble and easier to excrete from the body. The molecular targets include enzymes involved in phase II metabolism, such as UDP-glucuronosyltransferases .
Comparison with Similar Compounds
1-Hydroxypyrenebeta-D-GlucuronideMethylEster can be compared with other glucuronide derivatives of PAHs. Similar compounds include:
1-Hydroxypyrene: The parent compound, which undergoes glucuronidation to form the methyl ester derivative.
1-Hydroxypyrenebeta-D-Glucuronide: The non-methylated form of the compound.
Other PAH glucuronides: Such as 1-Hydroxybenzo[a]pyrene glucuronide. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in environmental monitoring
Properties
Molecular Formula |
C23H20O7 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3/t18-,19-,20+,21-,23+/m0/s1 |
InChI Key |
QBUWXDUHRNYSFD-KHYDEXNFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Origin of Product |
United States |
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